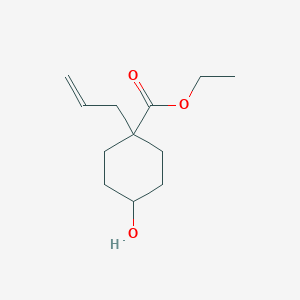
4-hydroxy-1-(2-propen-1-yl)Cyclohexanecarboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-1-(2-propen-1-yl)Cyclohexanecarboxylic acid ethyl ester: is an organic compound that belongs to the class of cyclohexanecarboxylates This compound is characterized by the presence of an ethyl ester group, an allyl group, and a hydroxyl group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-1-(2-propen-1-yl)Cyclohexanecarboxylic acid ethyl ester typically involves the esterification of 1-allyl-4-hydroxycyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-hydroxy-1-(2-propen-1-yl)Cyclohexanecarboxylic acid ethyl ester can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanecarboxylates.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-hydroxy-1-(2-propen-1-yl)Cyclohexanecarboxylic acid ethyl ester is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of cyclohexanecarboxylates on cellular processes and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-hydroxy-1-(2-propen-1-yl)Cyclohexanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the allyl and hydroxyl groups allows for specific interactions with target molecules, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-hydroxycyclohexanecarboxylate: Similar structure but lacks the allyl group.
Methyl 1-allyl-4-hydroxycyclohexanecarboxylate: Similar structure but has a methyl ester group instead of an ethyl ester group.
Propyl 1-allyl-4-hydroxycyclohexanecarboxylate: Similar structure but has a propyl ester group instead of an ethyl ester group.
Uniqueness: 4-hydroxy-1-(2-propen-1-yl)Cyclohexanecarboxylic acid ethyl ester is unique due to the presence of both the allyl and ethyl ester groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H20O3 |
|---|---|
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
ethyl 4-hydroxy-1-prop-2-enylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-3-7-12(11(14)15-4-2)8-5-10(13)6-9-12/h3,10,13H,1,4-9H2,2H3 |
InChI-Schlüssel |
PRDAPHHMHFGZBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCC(CC1)O)CC=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-3-one](/img/structure/B8496148.png)


![ethyl 3-(dimethylamino)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B8496162.png)


![3-Methyl-8-phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8496171.png)


![4-[(3,4-Dimethoxyphenylamino)-methyl]-benzoic Acid](/img/structure/B8496198.png)
